Technical Monograph: The Pharmacophore Potential of 6-Tert-butyl-2,7-naphthyridin-1-amine
Technical Monograph: The Pharmacophore Potential of 6-Tert-butyl-2,7-naphthyridin-1-amine
This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 6-Tert-butyl-2,7-naphthyridin-1-amine .[1] This compound represents a specialized scaffold within the copyrine (2,7-naphthyridine) family, widely utilized in oncology as a pharmacophore for ATP-competitive kinase inhibition.[1]
[1]
Structural Anatomy & Physicochemical Profile[1]
The 2,7-naphthyridine core is an isomer of diazanaphthalene.[1] The specific functionalization pattern of the 6-tert-butyl-2,7-naphthyridin-1-amine creates a "push-pull" electronic system ideal for biological interaction.[1]
Molecular Architecture
-
Core Scaffold: 2,7-Naphthyridine (Copyrine).[1]
-
Hinge Binding Motif (Polar): The 1-amine (
) and the adjacent N-2 ring nitrogen form a donor-acceptor pair.[1] This motif is critical for forming bidentate hydrogen bonds with the "hinge region" backbone of kinase enzymes (e.g., TTK, MET, HPK1). -
Hydrophobic Anchor (Lipophilic): The 6-tert-butyl group provides a bulky, lipophilic moiety.[1] It targets the hydrophobic back-pocket (Gatekeeper region) of the ATP binding site, improving potency and selectivity while protecting the C6 position from metabolic oxidation.
Calculated Physicochemical Properties
| Property | Value (Est.) | Significance |
| Formula | Core stoichiometry | |
| MW | 201.27 g/mol | Fragment-like; high Ligand Efficiency (LE) potential |
| cLogP | ~2.8 - 3.2 | Optimized for membrane permeability |
| PSA (Polar Surface Area) | ~52 Ų | Good oral bioavailability prediction (<140 Ų) |
| pKa (Conj.[1] Acid) | ~5.8 (N-2) | Weakly basic; likely uncharged at physiological pH |
Retrosynthetic Analysis & Synthetic Pathways[1]
The synthesis of 2,7-naphthyridines is non-trivial due to the electron-deficient nature of the pyridine rings. The most robust route to the 1-amine involves the construction of the bicyclic core followed by functional group interconversion (FGI).
Primary Synthetic Strategy: The Pyridine-Fusion Route
This protocol utilizes a substituted pyridine precursor to build the second ring via condensation, followed by activation and amination.[1]
Core Workflow:
-
Precursor: 2-tert-butyl-4-methyl-3-cyanopyridine.[1]
-
Ring Closure: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with acid/ammonia.[1]
-
Amination: Conversion of the resulting lactam (1-one) to a chloride, then displacement with ammonia.[1]
DOT Diagram: Synthetic Logic Flow
Figure 1: Step-wise synthetic pathway from pyridine precursor to final amine product.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Chlorination of the Lactam Intermediate Context: Converting the stable 1-one (lactam) to the reactive 1-chloro derivative.[1]
-
Charge: Place 10.0 mmol of 6-tert-butyl-2,7-naphthyridin-1(2H)-one in a round-bottom flask.
-
Reagent: Add 50 mL of phosphorous oxychloride (
). -
Reaction: Reflux at 105°C for 4 hours. Monitor by TLC (eluent 50% EtOAc/Hexane).
-
Workup: Evaporate excess
under reduced pressure. Pour residue onto crushed ice/water carefully (exothermic). Neutralize with saturated to pH 8.[1] -
Extraction: Extract with DCM (
mL). Dry over , filter, and concentrate. -
Yield Expectation: >85% of 1-chloro-6-tert-butyl-2,7-naphthyridine (Yellow solid).[1]
Step 2: Amination (
-
Charge: Dissolve the chloro-intermediate (5.0 mmol) in 20 mL of ethanolic ammonia (saturated solution) or use a sealed tube with 7N
in MeOH. -
Conditions: Heat in a sealed pressure vessel at 120°C for 12–18 hours.
-
Workup: Cool to room temperature. Concentrate the solvent.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
-
Validation: Product should be a crystalline solid (MP > 180°C).
Medicinal Chemistry Applications (SAR)[2]
The 6-tert-butyl-2,7-naphthyridin-1-amine structure is a "privileged scaffold" for kinase inhibition.[1]
Mechanism of Action: ATP Competitor
The molecule functions as a Type I kinase inhibitor.
-
Hinge Region: The N-2 (acceptor) and 1-
(donor) mimic the adenine ring of ATP. -
Selectivity Filter: The 6-tert-butyl group exploits the size difference in the hydrophobic pockets of different kinases.[1] Kinases with smaller "gatekeeper" residues (e.g., Threonine/Valine) can accommodate the bulky tert-butyl group, whereas those with larger residues (e.g., Phenylalanine) cannot, granting selectivity.[1]
Target Landscape
Based on the 2,7-naphthyridine class profile, this specific analog is relevant for:
-
TTK (MPS1): Critical for spindle assembly checkpoint in cancer cells.[1]
-
c-MET / VEGFR: Angiogenesis and metastasis pathways.[1]
-
HPK1: Immune checkpoint regulation (hematopoietic progenitor kinase 1).[1][2]
DOT Diagram: Pharmacophore Binding Map
Figure 2: Schematic interaction of the scaffold within a typical Kinase ATP-binding pocket.[1]
Analytical Characterization Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
| Technique | Expected Signal / Characteristic |
| 1H NMR (DMSO-d6) | |
| 13C NMR | |
| LC-MS (ESI+) | [M+H]+: 202.15 m/z.[1] Look for characteristic isotopic pattern if chlorinated impurities remain.[1] |
| IR Spectroscopy | 3300-3400 cm⁻¹: Primary amine N-H stretch (doublet).2960 cm⁻¹: C-H stretch (t-butyl).[1] |
References
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.[1][3] Current Organic Chemistry.[1][3] Link
-
Zhang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.[1][4] European Journal of Medicinal Chemistry.[1] Link
-
Wang, X., et al. (2018). Naphthyridines as inhibitors of HPK1.[1][2] Patent WO2018183956A1.[1] Link
-
Mandal, P.K., et al. (2007). Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors.[1][5] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Sigma-Aldrich. Tert-butyl 6-amino-5-cyano-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate Product Sheet.Link
Sources
- 1. tert-butyl 6-amino-5-cyano-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate | 2138423-88-6 [sigmaaldrich.com]
- 2. WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents [patents.google.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
